N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Description
N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes ethoxy, methoxy, and benzofuran groups
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C25H23NO5/c1-4-30-22-8-6-5-7-20(22)26-25(27)23-19-15-18(29-3)13-14-21(19)31-24(23)16-9-11-17(28-2)12-10-16/h5-15H,4H2,1-3H3,(H,26,27) |
InChI Key |
MIMAVFDCBSUFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzofuran core, followed by the introduction of the ethoxy and methoxy groups through various organic reactions. Common reagents used in these reactions include ethyl iodide, methanol, and carboxylic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and molecules with ethoxy and methoxy groups. Examples include:
- 2-(4-ethoxyphenyl)-5-methoxybenzofuran
- 4-methoxyphenyl-2-ethoxybenzofuran
- N-(2-methoxyphenyl)-5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide .
Uniqueness
N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-(2-ethoxyphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a benzofuran core, methoxy groups, and an ethoxy-substituted phenyl moiety, which may contribute to its diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C25H23NO5, with a molecular weight of 417.5 g/mol. The compound's structural characteristics suggest that it may exhibit various biological activities, particularly in anti-cancer and anti-inflammatory domains.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound have shown promising biological activities, including:
- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated inhibition of cell proliferation and migration in hepatocellular carcinoma models .
- Anti-inflammatory Effects : Benzofuran derivatives are known for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on structurally similar compounds indicate that they may interact with key signaling pathways involved in cancer progression and inflammation.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Compounds with similar structures have been shown to modulate the expression of proteins associated with epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin, which are critical in cancer metastasis .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, we can compare it with other benzofuran derivatives known for their biological activities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-methylphenyl)-5-methoxybenzofuran-3-carboxamide | Structure | Contains a methyl group that may enhance lipophilicity |
| 5-Methoxybioflavonoid | Structure | Exhibits antioxidant properties |
| 7-Methoxycoumarin | Structure | Known for its anticoagulant activity |
These compounds share structural similarities but differ in their functional groups, which may influence their specific biological activities compared to this compound.
Case Studies
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, a study on a related benzofuran compound demonstrated significant growth inhibition against various cancer cell lines, including ovarian and lung cancer cells, showcasing IC50 values as low as 11 μM .
Another study reported that benzofuran derivatives could inhibit the migration of hepatocellular carcinoma cells by downregulating integrin α7 and modulating EMT-related proteins . These findings underscore the therapeutic potential of benzofuran-based compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
